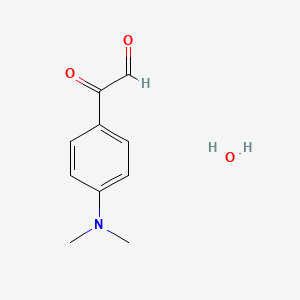

4-Dimethylaminophenylglyoxal hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

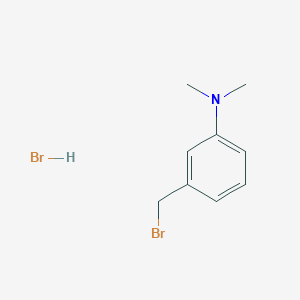

4-Dimethylaminophenylglyoxal hydrate (4-DMAPG) is an important compound used in a variety of scientific research applications. It is a water-soluble, colorless, crystalline solid with a molecular formula of C7H10N2O3 and a molecular weight of 174.17 g/mol. 4-DMAPG has been used as a reagent in a variety of reactions, including reactions involving nucleophilic substitution, reductive amination, and amide formation. It has also been used to synthesize a variety of derivatives. In addition, 4-DMAPG has been used in the synthesis of various drugs, pharmaceuticals, and other compounds.

Aplicaciones Científicas De Investigación

1. Solvent Effects and Hydration Studies

Research has shown that compounds related to 4-Dimethylaminophenylglyoxal hydrate, like its dimethylamino-derivatives, exhibit significant hydration properties in various solvent systems. For instance, studies on ααα-trifluoroacetophenone derivatives, including the dimethylamino-compound, highlighted their varied hydration extent in different solvent compositions, demonstrating the importance of solvent choice in chemical reactions (McDonald, Teo, & Stewart, 1983).

2. Sensitivity to Hydration Effects in Biomembranes

Compounds such as 4-dimethylamino-3-HF (F) show extreme sensitivity to preferential hydration effects in biomembrane studies. This property is exploited in the investigation of phospholipid vesicles, where the fluorescence emission spectra of these compounds respond significantly to the surface charge of the vesicles, indicating the static nature of hydration effects (Duportail, Klymchenko, Mély, & Demchenko, 2004).

3. Electrophotographic Applications

Hydrazone compounds, including 4-(dimethylamino) benzaldehyde diphenylhydrazone, are synthesized for use as carrier transport materials in electrophotography. These materials play a critical role in the development of advanced electrophotographic technologies (Chen Zhaobin, 1999).

4. Development of Fluorescent Molecular Probes

Compounds with dimethylamino groups, similar to this compound, are used to develop sensitive fluorescent molecular probes. These probes are valuable in studying a variety of biological events and processes, due to their strong solvent-dependent fluorescence and ability to indicate intramolecular charge transfers (Diwu et al., 1997).

5. Multi-State Functional Materials

The 4'-dimethylaminoflavylium ion, a derivative of this compound, undergoes complex chemical reactions controlled by pH and light excitation. These reactions involve multiple forms, showcasing the material's potential for creating multi-state functional systems, such as in write-lock-read-unlock-erase cycles (Roque et al., 2003).

6. Atmospheric Chemistry Studies

In atmospheric chemistry, studies on sulfuric acid – dimethylamine clusters reveal that compounds like this compound can assist in atmospheric sulfuric acid nucleation more effectively than ammonia, especially under certain hydration conditions. This enhances our understanding of atmospheric processes and pollutant formation (Loukonen et al., 2010).

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Dimethylaminophenylglyoxal hydrate are not mentioned in the search results, there is a general trend in the development of carbohydrate-containing drugs, which could potentially include this compound .

Relevant Papers Unfortunately, the search results did not provide any specific papers related to this compound .

Propiedades

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMNOZLZXDGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.